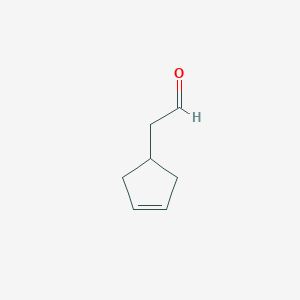

3-Cyclopentene-1-acetaldehyde

Description

Cyclopentenoid Chemistry and Aldehyde Functional Group Significance

The cyclopentene (B43876) framework, a five-membered ring containing a single carbon-carbon double bond, is a recurring motif in a vast number of natural products and biologically relevant molecules. researchgate.netdergipark.org.tr Compounds containing cyclopentane (B165970) and cyclopentene rings are widespread in nature and have significant practical applications due to their bioactivities. dergipark.org.tr The ring's double bond makes it a reactive site, suitable for various chemical transformations and polymerization reactions. fiveable.me Cyclopentene and its derivatives are considered universal building blocks in the synthesis of bioactive compounds and are key scaffolds in many medicinal chemistry programs. researchgate.netroyalsocietypublishing.org They are utilized in the production of specialty polymers and the synthesis of complex organic molecules. fiveable.meresearchgate.net

The aldehyde functional group (–CHO), characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R-group, is one of the most versatile functional groups in organic chemistry. fiveable.meiitk.ac.in The polarity of the carbonyl group, with its electrophilic carbon atom, makes aldehydes highly reactive towards nucleophiles, leading to crucial carbon-carbon bond-forming reactions. britannica.comnumberanalytics.com Aldehydes are pivotal intermediates in organic synthesis, readily undergoing reactions like nucleophilic additions, condensations, and oxidations to produce a wide array of other compounds, including alcohols and carboxylic acids. britannica.comwikipedia.org Their reactivity and capacity to introduce new functional groups make them indispensable in the synthesis of complex molecules, including pharmaceuticals. numberanalytics.com

Historical Trajectories and Modern Relevance of Cyclopentene-Acetaldehyde Derivatives and Analogues

The study of cyclopentene-containing compounds has a rich history. The parent compound, cyclopentene, was first prepared by Carl Gärtner in 1893. wikipedia.org Over the decades, numerous synthetic methods for creating cyclopentane and cyclopentene rings have been developed, including the notable vinylcyclopropane-cyclopentene rearrangement. wikipedia.org Historically, the synthesis of five-membered rings was considered less straightforward than that of six-membered rings, which had well-established general methods. baranlab.org

In the modern era, cyclopentene derivatives are at the forefront of innovation in several scientific fields. They are recognized as crucial intermediates in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory drugs. ontosight.ai The development of stereocontrolled methods to construct complex cyclopentanoid structures is a significant focus of contemporary organic synthesis, impacting both drug discovery and natural product synthesis. researchgate.net For instance, recent research has focused on the enantioselective preparation of cyclopentene-based amino acids and the synthesis of aminated cyclopentene derivatives, which are relevant for drug development. organic-chemistry.orgnih.gov These advanced synthetic strategies allow for the creation of novel cyclopentane-based small molecule libraries for screening, which is expected to have a favorable impact on the development of future active pharmaceutical ingredients. researchgate.net Analogues such as 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde (B1312410), also known as campholenic aldehyde, are found in nature in organisms like Eucalyptus astringens and are studied for their properties and applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopent-3-en-1-ylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-2,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDBJYJLPMQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472979 | |

| Record name | 3-Cyclopentene-1-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14055-37-9 | |

| Record name | 3-Cyclopentene-1-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopentene 1 Acetaldehyde and Its Functionalized Analogues

Classical and Contemporary Approaches to Cyclopentene (B43876) Ring Formation

The formation of the five-membered cyclopentene ring is a cornerstone of many synthetic strategies targeting 3-Cyclopentene-1-acetaldehyde and its analogs. Both classical and modern catalytic methods offer pathways to this key structural motif.

Cycloisomerization Strategies (e.g., Palladium-, Iridium-catalyzed)

Cycloisomerization reactions, particularly those involving 1,6-enynes, represent an atom-economical approach to cyclopentene derivatives. rsc.org Transition metal catalysts, notably those based on palladium and iridium, are pivotal in these transformations.

Palladium-catalyzed cycloisomerization of 1,6-enynes has been a subject of extensive research since the pioneering work of Trost. rsc.org These reactions often proceed through a palladium hydride species, leading to a selective 5-exo-trig cyclization to form the five-membered ring. rsc.org The choice of ligands and additives can influence the reaction's efficiency and selectivity. For instance, the combination of a Pd(0) catalyst with biomass-derived glucose has been shown to selectively convert 1,6-enynes with mono-substituted terminal alkenes into cyclopentene derivatives. rsc.org

Iridium catalysts have also emerged as powerful tools in asymmetric synthesis, including the formation of chiral cyclopentene structures. researchgate.net While direct iridium-catalyzed cycloisomerization to form this compound is not extensively documented in the provided results, the utility of iridium in related asymmetric hydrogenations and other transformations highlights its potential for creating functionalized cyclopentene rings with high enantioselectivity. researchgate.net

| Catalyst System | Substrate Type | Key Transformation | Product Type |

| Pd(0) / Glucose | 1,6-enynes with mono-substituted terminal alkenes | Hydropalladation / 5-exo-trig cyclization / alkene isomerization | Cyclopentene derivatives |

| Iridium(III) complexes | Racemic α-arylamino-γ-lactones | Asymmetric hydrogenation / Dynamic kinetic resolution | Chiral 2-amino diols |

Nucleophilic Addition and Condensation Reactions in Aldehyde and Cyclopentene Ring Construction

Nucleophilic addition is a fundamental reaction in organic chemistry, particularly for the formation of new carbon-carbon bonds. wikipedia.org In the context of this compound synthesis, nucleophilic addition could be employed to introduce the acetaldehyde (B116499) side chain to a pre-formed cyclopentene ring or, conversely, to form the ring itself. The partially positive carbon atom of a carbonyl group is a prime target for nucleophiles. wikipedia.orgyoutube.com

Intramolecular condensation reactions, such as the Dieckmann condensation, are classical methods for forming cyclic ketones, which can then be further functionalized. pharmacy180.comyoutube.com This reaction involves the intramolecular reaction of a diester in the presence of a base to form a β-keto ester. youtube.com While this directly yields a cyclopentanone, subsequent olefination and reduction steps could lead to the desired this compound structure. The formation of five- and six-membered rings is generally favored in these types of cyclizations. pharmacy180.com

Targeted Synthesis via Precursor Rearrangements and Isomerizations

Rearrangement and isomerization reactions of specific precursors offer a more direct route to the this compound scaffold, often with the potential for stereochemical control.

Isomerization of Pinene Oxide Derivatives (e.g., Zinc Bromide-catalyzed)

A well-established method for synthesizing a derivative of this compound, specifically the 2,2,3-trimethyl substituted analog known as campholenic aldehyde, is the isomerization of α-pinene oxide. acs.orgresearchgate.netresearchgate.net This reaction is often catalyzed by Lewis acids, with zinc bromide (ZnBr₂) being a notable example. acs.orgresearchgate.net The reaction of α-pinene oxide with zinc bromide yields 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde (B1312410). acs.org

The choice of catalyst and solvent can significantly influence the product distribution in the isomerization of α-pinene oxide. abo.fiscispace.com Non-polar solvents tend to favor the formation of campholenic aldehyde, while basic solvents can promote the formation of other products like trans-carveol. researchgate.netabo.fi This methodology highlights a powerful strategy for accessing the core cyclopentene acetaldehyde structure through rearrangement of a readily available bicyclic precursor.

| Precursor | Catalyst | Product | Key Observation |

| α-Pinene Oxide | Zinc Bromide (ZnBr₂) | 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde (Campholenic Aldehyde) | Rearrangement of the epoxide and bicyclic ring system. acs.org |

| α-Pinene Oxide | Various Lewis Acids | Campholenic Aldehyde and other isomers | Product selectivity is kinetically controlled and solvent-dependent. abo.fi |

Acid-Catalyzed Rearrangement Reactions

Acid-catalyzed rearrangements are a broad class of reactions that can be harnessed for the synthesis of complex cyclic structures. nih.gov In the context of α-pinene oxide isomerization, both Lewis and Brønsted acids can be employed. researchgate.netresearchgate.net Lewis acid sites are generally conducive to the formation of campholenic aldehyde. researchgate.netresearchgate.net

More broadly, acid catalysis can initiate cascade reactions, where a series of transformations occur in a single pot. For example, a Lewis acid can catalyze a tandem Diels-Alder reaction followed by a acs.orgacs.org-sigmatropic rearrangement. nih.gov While not a direct synthesis of this compound, these examples demonstrate the power of acid catalysis to orchestrate complex rearrangements that can lead to highly functionalized cyclic molecules. The key is the generation of a reactive intermediate, such as a carbocation, which can then undergo skeletal reorganization to form a more stable product.

Asymmetric Synthesis and Stereochemical Control in Cyclopentene-Acetaldehyde Systems

Achieving high levels of stereochemical control is paramount in the synthesis of functionalized cyclopentene systems. The development of asymmetric methodologies allows for the selective production of specific enantiomers or diastereomers, which is crucial for applications in pharmaceuticals and materials science.

Chiral catalysts have revolutionized asymmetric synthesis, enabling the construction of stereogenic centers with high fidelity. Among the most effective catalysts for cyclopentene systems are N-Heterocyclic Carbenes (NHCs) and rhodium complexes.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful organocatalysts for the asymmetric synthesis of functionalized cyclopentenes. rsc.orgnih.gov They catalyze reactions of α,β-unsaturated aldehydes (enals) with various partners to construct the cyclopentene ring with excellent diastereo- and enantioselectivity. organic-chemistry.orgnih.gov The general mechanism involves the formation of a chiral Breslow intermediate from the NHC and the enal. rsc.org This intermediate then acts as a chiral nucleophile in subsequent cascade reactions.

One common pathway involves the reaction of enals with compounds like α-diketones or malonic ester derivatives. rsc.orgorganic-chemistry.org The cascade typically proceeds through a Michael addition, followed by an intramolecular aldol (B89426) reaction and subsequent steps like lactonization and decarboxylation to yield the final cyclopentene product. rsc.orgnih.govrsc.org These organocascade reactions are highly effective in generating functionalized cyclopentenes in good yields and with excellent enantiomeric excess (ee). rsc.org For instance, the reaction of modified enals with specific malonic ester derivatives can deliver cyclopentenes with high ee values. rsc.org Similarly, reacting enals with α-diketones can produce highly functionalized cyclopentenones with up to 99% ee. organic-chemistry.org

| Catalyst Type | Reactants | Product Type | Key Features | Reported Selectivity |

|---|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | Enals and α-diketones | Functionalized Cyclopentenones | Asymmetric construction via Michael-intramolecular aldol cascade. rsc.orgorganic-chemistry.org | Up to 99% ee. organic-chemistry.org |

| Chiral N-Heterocyclic Carbene (NHC) | Unsaturated aldehydes and chalcones | Functionalized Cyclopentenes | Involves homoenolate addition and β-lactone intermediate formation. nih.gov | High ee. organic-chemistry.org |

| Dirhodium Tetrakis(triarylcyclopropane carboxylates) | Vinyldiazoacetates and nitrones | 2,5-Dihydroisoxazoles (via formal [3+2] cycloaddition) | Cascade reaction involving vinylogous addition and iminium addition ring-closure. nih.gov | High levels of asymmetric induction. nih.gov |

| Rh₂(DOSP)₄ and Allyl Alcohol | Vinyldiazoacetates and (E)-1,3-disubstituted 2-butenols | Functionalized Cyclopentane (B165970) Carboxylates | Domino reaction installs four contiguous stereocenters. nih.gov | 99% ee, >97:3 dr. nih.gov |

Rhodium Catalysts: Chiral rhodium catalysts are particularly effective for controlling stereochemistry in reactions involving diazo compounds. nih.gov Rhodium-catalyzed reactions of vinyldiazoacetates can generate cyclopentanes with multiple stereocenters in high yield and with excellent stereoselectivity. nih.gov A notable example is a domino reaction between vinyldiazoacetates and enantiopure allyl alcohols, which, using just 0.1 mol% of a chiral rhodium catalyst, forms three new bonds and four contiguous stereocenters with 99% ee and >97:3 diastereomeric ratio (dr). nih.gov

The mechanism of rhodium catalysis often involves the formation of a rhodium-bound carbene intermediate. nih.govpku.edu.cn The chiral ligands on the rhodium center dictate the facial selectivity of subsequent nucleophilic attacks on this intermediate, thereby controlling the absolute stereochemistry of the newly formed stereocenters. nih.gov These catalysts can initiate complex cascade reactions, including ylide formation, sigmatropic rearrangements, and cycloadditions, to build the cyclopentane core. nih.govnih.gov

Diastereoselective transformations are crucial for synthesizing molecules with multiple stereocenters, such as many functionalized this compound analogues. These reactions control the relative configuration of stereocenters within a molecule.

High levels of diastereoselectivity are often achieved in catalyst-controlled cascade reactions. For example, the NHC-catalyzed reaction of enals with α-diketones is reported to be highly diastereo- and enantioselective. organic-chemistry.orgnih.gov Similarly, rhodium-catalyzed domino sequences have been developed to generate cyclopentane carboxylates with four contiguous stereocenters with greater than 97:3 dr. nih.gov

The stereochemical outcome of these reactions is often dictated by the transition state geometry, which is influenced by the catalyst, substrates, and reaction conditions. In a rhodium-catalyzed domino sequence, for instance, the catalyst controls the configuration of one stereocenter, while the chirality of a reactant like an allyl alcohol can control another, allowing for the synthesis of all possible diastereomers by selecting the appropriate combination of catalyst and reactant enantiomers. nih.gov Another strategy involves intramolecular cyclizations, where the stereochemistry of the starting material influences the formation of new stereocenters. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has been shown to produce β-hydroxylactones with high diastereoselectivity, which is highly dependent on the solvent used. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical synthesis more environmentally benign. This involves designing processes that reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources.

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. Research has explored performing reactions under solvent-free conditions or in environmentally benign solvents like water. For example, certain rhodium-catalyzed Pauson-Khand type reactions have been shown to be highly enantioselective when performed under solvent-free conditions. acs.org Cascade cyclizations have also been successfully carried out in neutral water, mimicking biosynthetic pathways. nih.gov While directly applicable water-based syntheses for this compound are not widely documented, the principles demonstrated in related syntheses show significant potential. However, the choice of solvent remains critical, as enzymatic resolutions of cyclopentenone precursors have shown that even a small amount of water (1%) can be detrimental to conversion rates in some organic solvent systems. acs.org

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials from the reactants into the final product. researchgate.netjocpr.com Catalytic reactions are inherently superior in this regard compared to stoichiometric processes because the catalyst is used in small amounts and is regenerated, leading to less waste. nih.gov

The NHC and rhodium-catalyzed reactions discussed previously are excellent examples of atom-economical processes. rsc.orgnih.gov They often involve cascade or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govnih.gov This approach significantly reduces the number of synthetic steps, solvent use, and waste generation. For example, a palladium-catalyzed tandem reaction can form multiple rings in one step. nih.gov Such strategies, which combine several synthetic steps into one continuous sequence, represent an ideal in terms of atom economy and process efficiency. nih.gov

| Green Chemistry Principle | Application in Cyclopentene Synthesis | Example/Benefit |

|---|---|---|

| Alternative Solvents | Use of water or solvent-free conditions. | Biomimetic cascade cyclization in neutral water; Rh-catalyzed reactions under solvent-free conditions. acs.orgnih.gov |

| Atom Economy | Employing catalytic cascade/domino reactions. | Rh- and NHC-catalyzed reactions form multiple bonds and stereocenters in a single step, minimizing waste. nih.govnih.govresearchgate.net |

| Renewable Feedstocks | Synthesis from biomass-derived building blocks. | Potential pathways from terpenes, lignin, and cellulose (B213188) derivatives to form the cyclopentane core. rsc.orgresearchgate.net |

Transitioning from petrochemical-based starting materials to renewable feedstocks is a fundamental aspect of sustainable chemistry. australiansciencejournals.comblazingprojects.com Biomass, including wood, lignin, cellulose, and terpenes, offers a rich source of carbon-neutral building blocks for chemical synthesis. rsc.orgresearchgate.net The synthesis of natural products is increasingly turning back to these bio-based resources. rsc.orgresearchgate.net

While specific pathways from renewable feedstocks directly to this compound are still an area of development, the general strategy involves converting biomass-derived platform chemicals into versatile intermediates. For instance, terpenes, which are naturally abundant and structurally diverse, can serve as chiral starting materials for complex syntheses. rsc.org Lignin, a waste product of paper production, can be broken down into aromatic compounds that could potentially be converted into cyclopentene precursors. rsc.org Developing synthetic routes that utilize these renewable starting materials is a key challenge and a significant goal for the sustainable production of valuable cyclopentene-based compounds. abiosus.org

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopentene 1 Acetaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, wherein the carbon atom is electrophilic and the oxygen atom is nucleophilic. ksu.edu.sa This polarity dictates the reactivity of the aldehyde moiety, making it a primary site for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Additions and Condensations (e.g., Aldol (B89426) Condensation, Imine/Enamine Formation)

Nucleophilic addition is one of the most fundamental reactions of aldehydes. masterorganicchemistry.comacademie-sciences.fr The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Aldol Condensation: In the presence of a base or acid, 3-Cyclopentene-1-acetaldehyde can undergo self-condensation. wikipedia.org In a base-catalyzed mechanism, a hydroxide (B78521) ion removes an acidic α-proton to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second molecule of the aldehyde, forming a β-hydroxy aldehyde (an aldol). Subsequent dehydration (elimination of water) yields a more stable α,β-unsaturated aldehyde. wikipedia.org

Imine and Enamine Formation: Aldehydes react with primary and secondary amines in acid-catalyzed, reversible reactions to form imines and enamines, respectively. libretexts.orgmsu.edu

Imine Formation: The reaction with a primary amine (RNH₂) begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Acid-catalyzed dehydration of the carbinolamine yields an iminium ion, which is then deprotonated to form the final imine product (a Schiff base). libretexts.orgmasterorganicchemistry.com The reaction rate is typically optimal at a pH around 5. libretexts.org

Enamine Formation: With a secondary amine (R₂NH), the reaction proceeds similarly to form an iminium ion. libretexts.org However, since the nitrogen atom in this intermediate lacks a proton to eliminate, a proton is instead removed from the adjacent α-carbon, resulting in the formation of an enamine, a molecule containing both an alkene and an amine functional group. libretexts.orgmasterorganicchemistry.comyoutube.com For instance, the reaction of a related compound, campholenic aldehyde, with morpholine (B109124) in the presence of p-toluenesulfonic acid yields the corresponding morpholine enamine. google.com

| Reaction Type | Reactant(s) | Key Intermediate(s) | Product Type |

|---|---|---|---|

| Aldol Condensation (Self) | Base or Acid Catalyst | Enolate, β-Hydroxy aldehyde | α,β-Unsaturated Aldehyde |

| Imine Formation | Primary Amine (RNH₂), Acid Catalyst | Carbinolamine, Iminium Ion | Imine (Schiff Base) |

| Enamine Formation | Secondary Amine (R₂NH), Acid Catalyst | Carbinolamine, Iminium Ion | Enamine |

Electrophilic and Radical Reactions of the Carbonyl Group

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This is most commonly observed during acid catalysis, where the oxygen is protonated. ksu.edu.sapressbooks.pub This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. pressbooks.pub

Radical reactions directly involving the aldehyde group are less common but can be initiated under specific conditions. One such reaction is radical decarbonylation, where the aldehyde C-H bond is cleaved to form an acyl radical, which can subsequently lose carbon monoxide to generate an alkyl radical. This process typically requires radical initiators and high temperatures.

Transformations Involving the Cyclopentene (B43876) Olefin

The carbon-carbon double bond in the cyclopentene ring is a site of high electron density, making it reactive towards electrophiles and suitable for various addition and cleavage reactions.

Oxidative Cleavage Reactions (e.g., Ozonolysis)

The double bond of this compound can be cleaved through oxidative reactions, most notably ozonolysis. wikipedia.orglibretexts.org This reaction breaks the cyclopentene ring, yielding two new carbonyl-containing fragments.

The mechanism, first proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). wikipedia.orgmsu.edu This intermediate rapidly rearranges via a retro-1,3-dipolar cycloaddition into a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (trioxolane). wikipedia.org

The final products depend on the workup conditions:

Reductive Workup: Treatment of the ozonide with a reducing agent such as zinc metal and water or dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield aldehydes or ketones. quora.com Ozonolysis of this compound followed by a reductive workup would yield a dialdehyde.

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide results in the formation of carboxylic acids or ketones.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition)

The cyclopentene double bond can participate as the 2π-electron component in cycloaddition reactions to form new ring systems.

[2+2] Cycloaddition: This reaction involves the combination of two alkene components to form a cyclobutane (B1203170) ring. For simple alkenes, these reactions are often forbidden under thermal conditions by orbital symmetry rules but can proceed photochemically. libretexts.org Thus, under photochemical irradiation, this compound could potentially dimerize or react with another alkene to form a bicyclic cyclobutane derivative.

1,3-Dipolar Cycloaddition: The double bond can react with various 1,3-dipoles (e.g., azides, nitrones, nitrile oxides) to form five-membered heterocyclic rings. uchicago.edustudy.com For example, reaction with an azide (B81097) would yield a triazoline ring fused to the cyclopentane (B165970) framework.

Functionalization and Derivatization of the Double Bond

The double bond can be converted to a variety of other functional groups through addition reactions without cleaving the ring. These transformations are standard for alkenes and allow for the synthesis of a wide array of derivatives.

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, typically using hydrogen gas with a precious metal catalyst like palladium on carbon (Pd/C). google.com This reaction converts the cyclopentene ring to a cyclopentane ring.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in a dihalo-substituted cyclopentane.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide, a three-membered ring containing an oxygen atom.

Dihydroxylation: The alkene can be converted to a vicinal diol (a 1,2-diol) using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (B83412) (KMnO₄).

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane (Cyclopentane ring) |

| Halogenation | Br₂ or Cl₂ | Vicinal Dihalide |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | 1) OsO₄ 2) NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH | Vicinal Diol (cis) |

| Hydrohalogenation | HBr or HCl | Haloalkane |

Strategic Applications of 3 Cyclopentene 1 Acetaldehyde in Complex Molecule Synthesis

A Key Intermediate for Complex Organic Synthesis

The strategic importance of 3-Cyclopentene-1-acetaldehyde in organic synthesis stems from its ability to participate in a wide array of chemical transformations, enabling the construction of diverse and complex molecular frameworks. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic alkene, allows for sequential and controlled reactions to build molecular complexity.

Crafting Multifunctional Scaffolds and Advanced Organic Molecules

This compound is instrumental in the synthesis of multifunctional scaffolds, which are core structures that can be further elaborated into a variety of advanced organic molecules. The cyclopentene (B43876) moiety provides a rigid framework that can be stereochemically controlled, while the acetaldehyde (B116499) side chain offers a reactive handle for introducing further complexity. For instance, the aldehyde can undergo aldol (B89426) reactions, Wittig reactions, and other carbonyl chemistry to extend the carbon chain and introduce new functional groups. The double bond in the cyclopentene ring can be subjected to various transformations such as epoxidation, dihydroxylation, and cyclopropanation, leading to highly functionalized cyclopentane (B165970) derivatives.

A Precursor for Advanced Organic Transformations

The inherent reactivity of this compound makes it an ideal precursor for a variety of advanced organic transformations. These transformations often involve intramolecular reactions, where the aldehyde and the double bond interact to form new ring systems. For example, intramolecular Prins reactions can lead to the formation of bicyclic ethers, while tandem radical cyclization/fragmentation reactions can be employed to construct complex polycyclic systems. The ability to orchestrate these transformations in a controlled manner is crucial for the efficient synthesis of target molecules with high stereoselectivity.

A Valuable Tool in the Synthesis of Natural Products

The structural motifs present in this compound are commonly found in a variety of natural products, making it a highly sought-after starting material for their total synthesis. The cyclopentane ring, in particular, is a core component of many biologically active compounds.

Assembling Cyclopentane- and Cyclopropane-Containing Natural Product Cores

The synthesis of natural products containing cyclopentane and cyclopropane (B1198618) rings often utilizes strategies that involve the manipulation of cyclopentene precursors. While direct examples starting from the parent this compound are not extensively documented in readily available literature, the analogous transformations of substituted cyclopentene aldehydes and their derivatives are well-established. For instance, the Simmons-Smith cyclopropanation of the double bond in a cyclopentene derivative would yield a bicyclo[3.1.0]hexane system, a core structure present in some natural products. Similarly, various annulation strategies can be employed to construct fused or spirocyclic ring systems containing the cyclopentane core.

A variety of methods have been developed for the construction of cyclopropane rings, which can be broadly classified into [2+1]-type cycloadditions and direct 1,3-cyclizations. These methodologies are frequently employed in the synthesis of complex natural products containing this three-membered ring.

Enabling the Asymmetric Synthesis of Natural Product Analogues

The development of asymmetric methods for the synthesis of natural product analogues is of significant interest for the exploration of structure-activity relationships and the discovery of new therapeutic agents. Chiral derivatives of this compound can serve as valuable building blocks in such endeavors. Asymmetric synthesis often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. For example, asymmetric aldol reactions using a chiral catalyst could be employed to introduce a new stereocenter at the alpha-position of the acetaldehyde side chain with high enantioselectivity. This would allow for the synthesis of a variety of enantiomerically pure natural product analogues.

Paving Synthetic Routes to Novel Cyclopentenoid Derivatives and Analogues

Beyond its application in natural product synthesis, this compound is a versatile starting material for the development of novel cyclopentenoid derivatives and analogues with potential applications in medicinal chemistry and materials science. The ability to functionalize both the cyclopentene ring and the acetaldehyde side chain provides access to a vast chemical space.

New synthetic routes are continually being developed to expand the library of accessible cyclopentenoid derivatives. These routes often involve the use of modern synthetic methodologies, such as transition metal catalysis and organocatalysis, to achieve high levels of efficiency and selectivity. For instance, a palladium-catalyzed cross-coupling reaction could be used to attach various substituents to the cyclopentene ring, while an organocatalytic Michael addition to an α,β-unsaturated derivative of the aldehyde could be employed to introduce new functional groups with stereocontrol. The exploration of these synthetic routes is crucial for the discovery of new molecules with unique properties and functions.

Access to Structurally Diverse Compounds and Chemical Libraries

The inherent reactivity of both the aldehyde and the alkene functionalities within this compound makes it an ideal starting material for the generation of diverse molecular libraries. This diversity can be achieved through a variety of synthetic strategies that independently or sequentially modify these functional groups.

The aldehyde group serves as a versatile handle for a multitude of chemical transformations. It readily participates in classical C-C bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of a vast array of linear or branched side chains. Furthermore, the aldehyde can be easily converted into other functional groups, including alcohols, amines, carboxylic acids, and imines, further expanding the accessible chemical space.

The cyclopentene ring, with its inherent ring strain and a reactive double bond, offers another dimension for structural diversification. The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. These transformations allow for the stereocontrolled introduction of new functional groups and the creation of multiple stereocenters. Moreover, the cyclopentene scaffold can undergo ring-opening and ring-expansion reactions, providing access to acyclic and larger ring systems, respectively.

The synergistic application of reactions targeting both the aldehyde and the alkene moieties of this compound enables the rapid construction of complex and diverse molecular scaffolds. For instance, a multi-component reaction involving the aldehyde could be followed by a cycloaddition reaction on the cyclopentene ring, leading to the formation of intricate polycyclic systems in a highly convergent manner. This approach is particularly valuable in diversity-oriented synthesis (DOS), where the goal is to populate chemical space with a wide range of structurally distinct molecules.

Table 1: Potential Synthetic Transformations of this compound for Library Synthesis

| Reaction Type | Reagents and Conditions | Product Class |

| Aldol Condensation | Ketone/Aldehyde, Acid/Base Catalyst | β-Hydroxy Carbonyls, α,β-Unsaturated Carbonyls |

| Wittig Reaction | Phosphonium Ylide | Alkenes |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohols |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Amines |

| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | Carboxylic Acids |

| Hydrogenation | H2, Metal Catalyst (e.g., Pd/C) | Cyclopentylacetaldehyde |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxides |

| Dihydroxylation | OsO4, NMO | Diols |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide (B81097), Nitrone) | Bicyclic Heterocycles |

| Diels-Alder Reaction | Diene | Tricyclic Systems |

Design and Synthesis of Advanced Chemical Probes and Intermediates

The unique structural features of this compound also make it a valuable precursor for the design and synthesis of advanced chemical probes and synthetic intermediates. Chemical probes are essential tools for interrogating biological systems, while synthetic intermediates are crucial building blocks in the total synthesis of complex natural products and pharmaceuticals.

The cyclopentene scaffold can serve as a rigid core for the spatial presentation of pharmacophoric elements in the design of chemical probes. By functionalizing the aldehyde and the alkene, various reporter groups (e.g., fluorophores, biotin (B1667282) tags) and reactive moieties can be introduced. For example, the aldehyde can be converted into an amine, which can then be coupled to a fluorescent dye. Simultaneously, the double bond can be modified to introduce a photo-crosslinking group, enabling the covalent labeling of target proteins.

In the realm of total synthesis, this compound can serve as a versatile intermediate for the construction of complex carbocyclic and heterocyclic frameworks found in a variety of natural products. For instance, its trimethyl-substituted analog, α-campholenal, is a known building block for the synthesis of sandalwood fragrance analogs and pharmaceutical intermediates. This highlights the potential of the core this compound scaffold in accessing medicinally relevant molecules. The strategic manipulation of its functional groups allows for the stereocontrolled synthesis of highly substituted cyclopentane derivatives, which are common motifs in prostaglandins, steroids, and other bioactive compounds.

Table 2: Potential Applications in the Synthesis of Chemical Probes and Intermediates

| Application | Synthetic Strategy | Resulting Structure/Function |

| Chemical Probes | ||

| Fluorescent Probes | Derivatization of aldehyde with a fluorophore | Spatially defined fluorescent labeling agent |

| Affinity-Based Probes | Attachment of a biotin tag to the scaffold | Tool for protein pull-down experiments |

| Photoaffinity Probes | Introduction of a photoreactive group (e.g., diazirine) | Covalent modification of target biomolecules |

| Synthetic Intermediates | ||

| Natural Product Synthesis | Elaboration into substituted cyclopentane rings | Access to core structures of prostaglandins, iridoids |

| Medicinal Chemistry | Use as a scaffold for pharmacophore display | Development of novel therapeutic agents |

| Fragment-Based Drug Discovery | As a starting point for fragment elaboration | Generation of lead compounds with improved potency |

Advanced Analytical and Spectroscopic Characterization of 3 Cyclopentene 1 Acetaldehyde

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds like 3-Cyclopentene-1-acetaldehyde. It provides not only the molecular weight but also the elemental composition of the parent molecule and its fragments, which is crucial for unambiguous identification and for profiling trace-level impurities.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for identification. For this compound (C7H10O), the molecular ion peak ([M]•+) would be observed at a nominal mass-to-charge ratio (m/z) of 110. guidechem.comnih.gov However, the true power of HRMS lies in its ability to provide an exact mass measurement (e.g., 110.0732 for C7H10O), allowing for the determination of the elemental formula and distinguishing it from other isobaric compounds.

While a specific high-resolution spectrum for this compound is not publicly available, data for the related compound, 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde (B1312410) (C10H16O, MW: 152.23), is available in the NIST database and shows a characteristic fragmentation pattern under EI conditions. nist.gov This data can be used to infer the behavior of the parent compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Relative Abundance | Potential Fragment Origin |

|---|---|---|---|

| [C7H10O]•+ | 110.0732 | Moderate | Molecular Ion |

| [C6H7O]+ | 95.0497 | High | Loss of •CH3 |

| [C5H7]+ | 67.0548 | High | Retro-Diels-Alder reaction |

| [C4H5O]+ | 69.0340 | Moderate | Cleavage of the side chain |

| [CHO]+ | 29.0028 | Moderate | α-cleavage of the aldehyde |

This table is illustrative and based on theoretical calculations and known fragmentation patterns for similar compounds.

The fragmentation of this compound in an EI source is governed by the stability of the resulting carbocations and neutral losses. chemguide.co.uk The primary fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a hydrogen radical (M-1) or the formyl radical (•CHO, M-29). libretexts.orgmiamioh.edu

Retro-Diels-Alder (RDA) Reaction: The cyclopentene (B43876) ring is susceptible to RDA fragmentation, a characteristic reaction for cyclohexene (B86901) and cyclopentene systems under mass spectrometric conditions. This would result in the cleavage of the ring, leading to the formation of a stable diene and a dienophile. A prominent fragment at m/z 67, corresponding to the cyclopentenyl cation ([C5H7]+), is highly anticipated.

McLafferty Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen, which is present in the cyclopentene ring, other complex rearrangements involving hydrogen transfers are also possible, leading to a variety of fragment ions.

By using tandem mass spectrometry (MS/MS), specific fragment ions can be isolated and further fragmented. This technique provides detailed structural information, helping to differentiate between isomers and to identify the structure of unknown impurities, even at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While a simple one-dimensional ¹H NMR spectrum can provide initial information, multi-dimensional techniques are necessary for a complete and unambiguous assignment of all protons and carbons in this compound.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aldehydic proton (around 9.5-10.0 ppm), olefinic protons of the cyclopentene ring (around 5.5-6.0 ppm), and aliphatic protons at various other shifts. hmdb.cachemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbon (around 200 ppm), olefinic carbons (120-140 ppm), and aliphatic carbons (20-50 ppm). oregonstate.educompoundchem.comwisc.edulibretexts.org

COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling correlations, establishing the connectivity between adjacent protons. It would be instrumental in tracing the spin systems within the cyclopentene ring and the acetaldehyde (B116499) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule, for instance, linking the protons of the acetaldehyde side chain to the carbons of the cyclopentene ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CHO | ~9.7 (t) | ~202 | CH2-CH=O, CH-CH2 |

| CH2-CHO | ~2.4 (m) | ~50 | CHO, CH-CH2, C=C |

| CH-CH2 | ~2.8 (m) | ~40 | CHO, CH2-CHO, C=C, CH2(ring) |

| CH=CH | ~5.7 (m) | ~130 | CH-CH2, CH2(ring) |

| CH2 (ring) | ~2.3 (m) | ~35 | CH=CH, CH-CH2 |

Note: This table presents predicted values based on standard chemical shift ranges and additivity rules. Actual experimental values may vary.

This compound possesses a stereocenter at the C1 position of the cyclopentene ring. While the current discussion does not specify a particular stereoisomer, NMR techniques can be used to determine the relative and absolute configuration. The Nuclear Overhauser Effect (NOE) is particularly useful for this purpose. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons that are close to each other, providing insights into the 3D structure and preferred conformation of the molecule. For chiral molecules, the use of chiral derivatizing agents or chiral solvating agents in NMR can help in distinguishing between enantiomers.

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatography is essential for separating this compound from complex mixtures, such as essential oils or reaction media, prior to its identification and quantification.

Gas Chromatography (GC) is the method of choice for volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides quantitative information, while coupling with a Mass Spectrometer (GC-MS) allows for positive identification of the separated components based on their mass spectra. The retention time of the compound is a characteristic property under specific chromatographic conditions.

For a non-polar stationary phase like DB-5, volatile aldehydes will elute based on their boiling points and polarity. For more complex samples containing isomers or compounds with similar boiling points, a more polar stationary phase (like a wax column) or even comprehensive two-dimensional gas chromatography (GCxGC) might be necessary for complete resolution.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, can also be used, often after derivatization of the aldehyde group to a more UV-active or fluorescent species to enhance detection sensitivity. gcms.cz

Table 3: Illustrative Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | SH-PolarWax (30 m x 0.25 mm ID, 0.5 µm df) |

| Carrier Gas | Helium at 30 cm/sec |

| Oven Program | 40°C (2 min), ramp 10°C/min to 250°C |

| Injector | Split mode (20:1), 250°C |

| Detector | Mass Spectrometer (Scan range m/z 35-350) |

| Expected Retention Time | ~10-15 min |

Note: The conditions are based on a typical method for analyzing volatile organic compounds and the retention time is an estimate. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the detection and identification of volatile and semi-volatile compounds, making it ideal for the trace analysis of this compound. The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase separates individual components based on their boiling points and affinity for the phase. For aldehydes, polar columns are often employed to achieve good peak shape and resolution. nist.gov

Upon elution from the GC column, the separated this compound molecules enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The molecular ion ([M]⁺) peak for this compound (C₇H₁₀O) would be expected at a mass-to-charge ratio (m/z) of 110.15. nih.gov

The fragmentation pattern is a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org Another significant fragmentation for this specific molecule would involve cleavage related to the cyclopentene ring. The analysis of these fragments allows for unambiguous identification, even at trace levels. For enhanced sensitivity, especially in complex matrices, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed, which creates a derivative with excellent electron-capturing properties, significantly lowering detection limits. nih.gov

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity | Significance |

|---|---|---|

| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₉O]⁺ | Loss of Hydrogen (M-1) |

| 81 | [C₅H₅O]⁺ or [C₆H₉]⁺ | Loss of Formyl Radical (CHO) or Ethyl Radical (C₂H₅) |

| 67 | [C₅H₇]⁺ | Cyclopentenyl Cation |

| 43 | [CH₃CO]⁺ | Acylium Ion (from rearrangement) |

| 29 | [CHO]⁺ | Formyl Cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally unstable compounds. For aldehydes like this compound, which lack a strong native chromophore for UV detection, a derivatization step is typically required for sensitive analysis. waters.com

The most common derivatization agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.gov In an acidic medium, DNPH reacts with the aldehyde group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-visible region (typically around 360-370 nm), which allows for sensitive detection using a standard HPLC-UV/Vis detector. epa.govscielo.sa.cr

The purity assessment is performed using a reversed-phase HPLC method. The derivatized sample is injected into the HPLC system, and a mobile phase, typically a mixture of acetonitrile (B52724) and water, carries it through a C18 column. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the mobile phase and the nonpolar stationary phase. The purity of the this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) in acidic solution |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Detection | UV/Vis Detector at ~370 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. This technique provides valuable insights into the electronic structure of a molecule, particularly the presence of π-systems and non-bonding electrons.

The structure of this compound contains two isolated chromophores: the carbon-carbon double bond (C=C) within the cyclopentene ring and the carbonyl group (C=O) of the aldehyde.

n → π* Transition : The carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. These electrons can be excited into an antibonding π* orbital. This transition is typically weak (low molar absorptivity, ε) and occurs at longer wavelengths. cutm.ac.in For simple aliphatic aldehydes, this absorption band (λmax) is observed around 280-300 nm. pharmatutor.org

π → π* Transition : Both the C=C and C=O groups have π electrons that can be promoted to antibonding π* orbitals. The π → π* transition of an isolated C=C bond typically occurs in the far UV region, below 200 nm. The π → π* transition for a carbonyl group is much more intense (high ε) and also occurs at a shorter wavelength, often around 180 nm. cutm.ac.in

Since the C=C and C=O chromophores in this compound are not conjugated, their electronic absorptions are largely independent of each other. The UV-Vis spectrum would be expected to be a superposition of the absorptions of the individual chromophores. The most accessible and informative band in a standard UV-Vis spectrum (200-400 nm) would be the weak n → π* transition of the aldehyde group. libretexts.org

| Electronic Transition | Chromophore | Expected λmax (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | C=C (Alkene) | ~170-190 | High |

| π → π | C=O (Carbonyl) | ~180 | High |

| n → π* | C=O (Carbonyl) | ~280-300 | Low |

Spectroscopic Methods for In Situ Reaction Monitoring

In situ (in the reaction mixture) spectroscopic monitoring provides real-time data on reaction kinetics, mechanisms, and the formation of intermediates without the need for sample extraction. spectroscopyonline.com Several techniques are applicable for monitoring reactions involving this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is particularly useful for monitoring functional group transformations. irdg.org An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. To monitor a reaction involving this compound, one could track the disappearance of the characteristic C=O stretching vibration of the aldehyde (typically ~1720-1740 cm⁻¹) or the appearance of a new functional group's absorption band. researchgate.net

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is highly effective for in situ monitoring, especially in aqueous or solvent-heavy systems, as water is a weak Raman scatterer. patsnap.com Changes in the C=C and C=O vibrational modes can be monitored to track the progress of a reaction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy offers the most detailed structural information for reaction monitoring. iastate.edu By acquiring spectra at regular intervals, it is possible to observe the decrease in the intensity of reactant signals (e.g., the aldehydic proton at ~9-10 ppm) and the simultaneous increase in product signals. nih.gov This allows for the direct measurement of conversion and the identification of any intermediates or byproducts formed during the reaction. jhu.edursc.org

| Technique | Principle | Information Obtained | Advantages for Aldehyde Reactions |

|---|---|---|---|

| FT-IR | Vibrational absorption of functional groups | Concentration changes of reactants/products | Strong, characteristic C=O stretch is easy to monitor |

| Raman | Inelastic scattering of light by vibrating molecules | Changes in molecular structure and concentration | Excellent for aqueous systems; sensitive to C=C and C=O bonds |

| NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, quantification | Unambiguous tracking of specific protons (e.g., aldehydic H) |

Computational Chemistry and Theoretical Studies of 3 Cyclopentene 1 Acetaldehyde

Molecular Mechanics and Quantum Chemical Calculations for Structural Insights

To understand the three-dimensional structure and conformational flexibility of 3-cyclopentene-1-acetaldehyde, a combination of molecular mechanics and quantum chemical calculations would be essential.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this would involve calculations to find the optimal bond lengths, bond angles, and dihedral angles.

The presence of a flexible acetaldehyde (B116499) side chain attached to a cyclopentene (B43876) ring suggests that the molecule can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the different stable conformers and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing energy calculations for each resulting geometry. The results of such an analysis would reveal the most likely shapes the molecule adopts at equilibrium.

Table 1: Hypothetical Optimized Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Data not available |

| C-C (aldehyde) | Data not available | |

| C-C (ring) | Data not available | |

| C=C (ring) | Data not available | |

| Bond Angle | O=C-C | Data not available |

| C-C-C (ring) | Data not available | |

| Dihedral Angle | H-C-C=O | Data not available |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching or angle bending.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Aldehyde | Data not available |

| C-H Stretch | Aldehyde | Data not available |

| C=C Stretch | Cyclopentene | Data not available |

| C-H Stretch | Alkene | Data not available |

| C-H Stretch | Alkane | Data not available |

Theoretical Investigations of Chemical Reactivity and Selectivity

Theoretical methods are powerful tools for probing the reactivity of a molecule and predicting the outcomes of chemical reactions.

Potential Energy Surface Mapping for Reaction Pathways

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely pathways from reactants to products. This involves locating stationary points on the PES, which include minima (reactants, products, intermediates) and saddle points (transition states). For instance, a study might map the PES for the nucleophilic addition to the carbonyl group or for a cycloaddition reaction involving the cyclopentene double bond.

Transition State Elucidation and Reaction Barrier Calculations

A transition state is the highest energy point along the lowest energy path of a reaction. Elucidating the geometry of the transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate these transition state structures. Once found, the energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, can be calculated. This value is a key determinant of the reaction rate.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. For this compound, this would include the prediction of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The calculated vibrational frequencies, as mentioned in section 6.1.2, directly correlate with the peaks in the IR spectrum. For NMR spectroscopy, theoretical calculations can predict the chemical shifts of the different hydrogen and carbon atoms in the molecule, providing a powerful tool for structural elucidation.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aldehyde H | Data not available |

| Alkene H | Data not available |

| Aldehyde C | Data not available |

| Alkene C | Data not available |

Computational NMR and Mass Spectrometry Predictions

Computational methods can predict Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for structural elucidation. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to estimate the chemical shifts of ¹H and ¹³C nuclei and to hypothesize the fragmentation patterns in a mass spectrum.

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The aldehydic proton is expected to have a characteristic downfield shift (around 9-10 ppm) due to the strong deshielding effect of the carbonyl group. youtube.com The vinylic protons on the cyclopentene ring would appear further downfield than typical alkane protons, while the allylic and other aliphatic protons would reside in the upfield region.

Predicted ¹H and ¹³C NMR chemical shifts are valuable for confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using standard DFT methods (e.g., B3LYP/6-31G(d)).

¹H NMR| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | 9.7 - 9.8 | Triplet |

| Vinylic (=CH-) | 5.6 - 5.8 | Multiplet |

| Methine (-CH-) | 2.8 - 3.0 | Multiplet |

| Methylene (-CH₂-CHO) | 2.4 - 2.6 | Doublet of Doublets |

¹³C NMR

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 200 - 205 |

| Vinylic (=CH) | 128 - 132 |

| Methine (-CH-) | 38 - 42 |

| Methylene (-CH₂-CHO) | 48 - 52 |

Similarly, computational mass spectrometry can predict the fragmentation patterns upon electron ionization. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound (110.15 g/mol). nih.govguidechem.com Common fragmentation pathways for aldehydes include alpha-cleavage (loss of the CHO group) and McLafferty rearrangement if a transferable gamma-hydrogen is available.

Table 2: Predicted Major Fragments in Mass Spectrometry of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 110 | [C₇H₁₀O]⁺ | Molecular Ion |

| 81 | [C₆H₉]⁺ | Loss of -CHO group (alpha-cleavage) |

| 67 | [C₅H₇]⁺ | Loss of -CH₂CHO group |

Electronic Excitation and UV-Vis Spectra Simulation

Theoretical simulations of Ultraviolet-Visible (UV-Vis) spectra are essential for understanding the electronic transitions within a molecule. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the vertical excitation energies and corresponding oscillator strengths, which determine the position and intensity of absorption bands. mdpi.comresearchgate.net

For this compound, two primary chromophores are present: the carbon-carbon double bond (C=C) in the cyclopentene ring and the carbon-oxygen double bond (C=O) of the aldehyde group. The UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:

A weak n → π* transition associated with the carbonyl group, occurring at a longer wavelength.

A strong π → π* transition associated with the C=C double bond, occurring at a shorter wavelength.

Simulations can provide detailed assignments for each absorption band. mdpi.com

Table 3: Simulated UV-Vis Absorption Data for this compound Simulated using TD-DFT (e.g., B3LYP/6-311+G(d,p)).

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Assignment |

|---|---|---|

| ~290 | ~0.02 | n → π* (C=O) |

Analysis of Electronic Structure and Bonding

Computational analysis of the electronic structure provides deep insights into the molecule's stability, reactivity, and bonding characteristics.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : For this compound, the HOMO is predicted to be primarily localized on the π-orbital of the C=C double bond in the cyclopentene ring. This region is the most likely site for electrophilic attack.

LUMO : The LUMO is expected to be the π* anti-bonding orbital of the C=O group. This area is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. Analysis of the electron density distribution reveals the charge distribution across the molecule, highlighting the electronegativity of the oxygen atom, which draws electron density towards itself, creating a polar carbonyl group.

Electrostatic Potential Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. researchgate.net It maps the electrostatic potential onto the electron density surface.

Red Regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. For this molecule, a strong negative potential is expected around the carbonyl oxygen atom, signifying its role as a hydrogen bond acceptor and a site for electrophilic interaction.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. Positive regions are anticipated around the hydrogen atoms, particularly the aldehydic proton.

From the electronic structure, various reactivity descriptors can be calculated to quantify chemical behavior.

Development and Refinement of Chemical Kinetic Models

Chemical kinetic models are complex sets of elementary reaction steps used to simulate the behavior of a chemical system over time, particularly in contexts like combustion or atmospheric degradation. While specific models for this compound are not widely published, their development would follow established principles for organic molecules, especially aldehydes. polyu.edu.hk

A kinetic model for this compound would include hundreds of elementary reactions, which can be categorized as:

Initiation Reactions : Unimolecular bond fission at high temperatures to form radicals.

H-atom Abstraction : Radicals abstracting hydrogen atoms from various positions on the molecule. The aldehydic hydrogen is particularly susceptible to abstraction.

Radical Decomposition : Breakdown of the initial radical into smaller, more stable molecules and radicals.

Propagation Reactions : A series of steps where radicals react with stable molecules to form new radicals and products.

Termination Reactions : Combination of two radicals to form a stable molecule.

The development of such a model requires accurate thermochemical data and reaction rate constants, which are often obtained through high-level quantum chemical calculations. These models are then refined and validated against experimental data from sources like flow reactors and shock tubes. polyu.edu.hk The chemistry of related compounds like acetaldehyde serves as a crucial foundation for building these detailed models. polyu.edu.hk

Future Research Directions and Emerging Trends

Innovations in Stereoselective Synthesis of Cyclopentene-Acetaldehyde Derivatives

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for creating biologically active molecules. The development of stereoselective methods for synthesizing functionalized cyclopentene (B43876) derivatives is a major focus of current research.

Recent breakthroughs have utilized palladium(0)-catalyzed Mizoroki-Heck reactions to achieve high yields and stereoselectivities in the synthesis of these derivatives. acs.orgnih.gov For instance, the reaction of protected aminocyclopentenes with various vinyl bromides has been shown to produce functionalized cyclopentenes as single stereoisomers. acs.org The choice of nitrogen-protecting group on the aminocyclopentene ring was found to be critical for achieving high diastereoselectivity. acs.org These methods provide valuable chiral building blocks that can be transformed into cyclic γ-amino acids and carbocyclic nucleoside precursors. acs.org

Another promising strategy involves multicomponent reactions (MCRs) combined with organocatalysis. semanticscholar.org An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes can construct chiral cyclic hemiacetals. These intermediates then participate in a diastereoselective intramolecular isocyanide-based multicomponent reaction to furnish structurally complex tetrasubstituted cyclopentenyl frameworks with excellent enantio- and diastereoselectivity. semanticscholar.org

Future research will likely focus on expanding the scope of these reactions to include a wider range of substrates and developing even more selective catalyst systems. The goal is to create a versatile toolbox for the asymmetric synthesis of polysubstituted cyclopentene and cyclopentane (B165970) skeletons, which are prevalent in numerous bioactive compounds. semanticscholar.org

| Catalyst/Method | Substrates | Product Type | Key Feature |

| Pd(0) / Mizoroki-Heck | Protected aminocyclopentenes, vinyl bromides | Functionalized cyclopentenes | High diastereoselectivity (>98:2 dr) acs.org |

| Organocatalysis / I-MCR | α-cyanoketones, α,β-unsaturated aldehydes, isocyanides | Tetrasubstituted cyclopentenyl frameworks | High enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr) semanticscholar.org |

Development of Novel and Highly Efficient Catalytic Systems

Catalysis is central to the efficient synthesis of cyclopentene cores. nih.gov The development of new catalytic systems that are more active, selective, and sustainable is a continuous effort. Research is moving beyond traditional single-catalyst systems to explore more complex and efficient multicatalytic and earth-abundant metal-based systems.

One innovative approach is the use of multicatalytic cascade processes. For example, a one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed using a dual catalyst system of a secondary amine and an N-heterocyclic carbene (NHC). nih.gov This process allows for the rapid construction of densely functionalized cyclopentanones with high enantioselectivities from simple, readily available starting materials. nih.gov The compatibility of the two catalysts operating concurrently in a single flask is a significant challenge that was successfully overcome. nih.gov

N-heterocyclic carbenes (NHCs) have also been used as single catalysts in reactions between enals and chalcone derivatives to synthesize triaryl-substituted cyclopentenes. semanticscholar.org This method relies on the generation of homoenolate equivalents from the enal. semanticscholar.org

Furthermore, there is a growing interest in using earth-abundant metals. A novel synthesis of acyl cyclopentenes has been developed using a manganese catalyst. rsc.org This reaction proceeds through a cascade involving an acceptorless-dehydrogenative coupling followed by a radical-initiated ring expansion, generating only water and hydrogen gas as byproducts. rsc.org Other transition metals, such as rhenium and rhodium, have also been employed to create polysubstituted cyclopentenes from substrates like β-ketoesters and allenes or via novel cationic carbene complexes. semanticscholar.org

Future work in this area will aim to discover new catalytic transformations, improve the efficiency and selectivity of existing ones, and replace precious metal catalysts with more sustainable alternatives.

| Catalyst System | Reaction Type | Substrates | Product |

| Secondary Amine / NHC | Multicatalytic Cascade | 1,3-dicarbonyls, α,β-unsaturated aldehydes | Densely functionalized cyclopentanones nih.gov |

| N-Heterocyclic Carbene (NHC) | Annulation | Enals, Chalcones | Triaryl-substituted cyclopentenes semanticscholar.org |

| Manganese Complex | Dehydrogenative Coupling / Rearrangement | Cyclopropyl methanol, Methyl ketone | Acyl cyclopentenes rsc.org |

| Rhenium | Cycloaddition | β-ketoesters, Allenes | Polysubstituted cyclopentenes semanticscholar.org |

| Rhodium(I) | Cyclization | Alkenylcarbene complexes | Cyclopentenones semanticscholar.org |

Exploration of New Reactivity Modes and Mechanistic Pathways

A deep understanding of reaction mechanisms and the inherent reactivity of substrates like 3-Cyclopentene-1-acetaldehyde is crucial for developing new synthetic methods. As an α,β-unsaturated aldehyde, its reactivity is dominated by the conjugated C=C and C=O bonds. pressbooks.pub Nucleophilic additions can occur in two main ways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition (also known as Michael addition) to the β-carbon. pressbooks.pub

Weaker nucleophiles generally favor the 1,4-addition pathway, leading to the formation of an enolate intermediate that then protonates. pressbooks.pub This reactivity is fundamental to many of the catalytic cycles that form cyclopentane and cyclopentene rings. nih.govnih.gov For example, the secondary amine-catalyzed portion of the multicatalytic cascade for cyclopentanone synthesis proceeds via a Michael addition. nih.gov

Researchers are also exploring less common reactivity modes. The selective hydrogenation of α,β-unsaturated aldehydes is a challenging but important transformation. researchgate.net The adsorption mode of the aldehyde on a heterogeneous catalyst surface can determine whether the C=C or C=O bond is hydrogenated. researchgate.net Understanding these interactions is key to designing catalysts that selectively produce unsaturated alcohols, which are valuable in the fragrance and pharmaceutical industries. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming indispensable for elucidating mechanistic pathways. acs.orgrsc.org DFT was used to rationalize the high diastereoselectivities observed in the Mizoroki-Heck reactions and to understand the selectivity in the manganese-catalyzed synthesis of acyl cyclopentenes. acs.orgrsc.org Future research will increasingly combine experimental work with computational modeling to gain a more detailed picture of reaction mechanisms, transition states, and the factors controlling selectivity. This deeper understanding will enable the rational design of new reactions and catalysts.

Integration with Automated Synthesis and Machine Learning Approaches in Chemical Discovery

The intersection of organic chemistry with automation and artificial intelligence is set to revolutionize how chemical reactions are discovered, developed, and optimized. saiwa.ai Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, often with high accuracy. nih.govnih.gov These predictive capabilities hold the potential to significantly accelerate the discovery and development of new synthetic methods. rsc.org